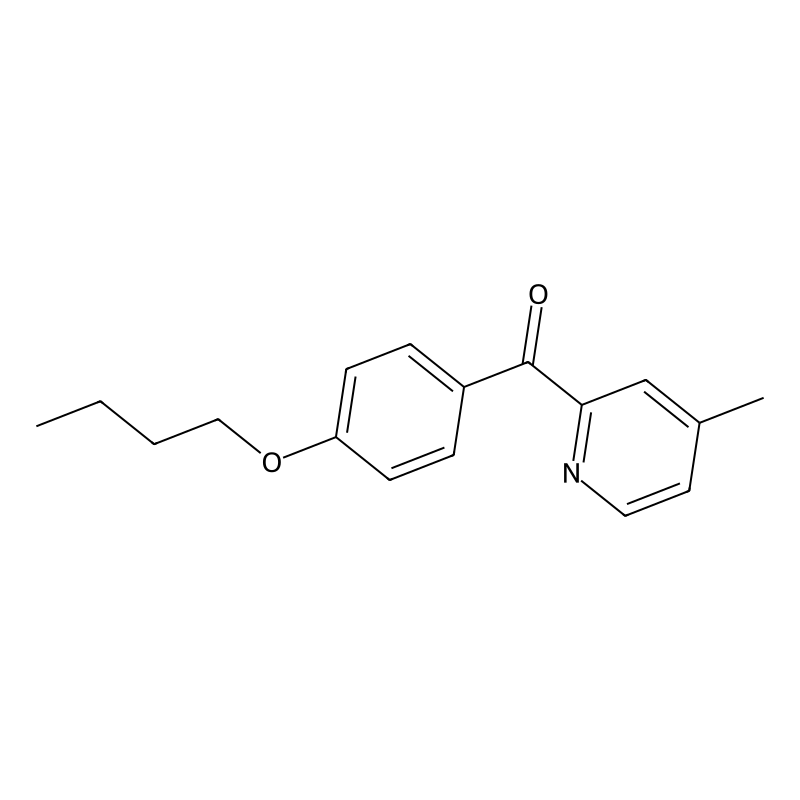2-(4-Butoxybenzoyl)-4-methylpyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Scientific Field: Organic Chemistry
Scientific Field: Crystallography
Method of Application: The compound was likely synthesized and its crystal structure was analyzed using X-ray crystallography or a similar method.
Scientific Field: Organic Chemistry
Scientific Field: Organic Chemistry
Application: “2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide” is another compound that might be used in scientific research.
Scientific Field: Crystallography
2-(4-Butoxybenzoyl)-4-methylpyridine is an organic compound with the molecular formula CHNO. It is a derivative of pyridine, characterized by the presence of a butoxybenzoyl group at the second position and a methyl group at the fourth position of the pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a subject of interest in various fields of research.
There is no current information available on the specific mechanism of action of 2-(4-Butoxybenzoyl)-4-methylpyridine. However, pyridine and benzoyl derivatives can exhibit various biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. Further research is needed to determine if this specific compound possesses any biological effects and how it might function.
- Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
- Substitution: The butoxy group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.
The major products formed from these reactions include pyridine N-oxides from oxidation, alcohol derivatives from reduction, and various substituted pyridine derivatives from substitution reactions.
Research has indicated that 2-(4-Butoxybenzoyl)-4-methylpyridine exhibits potential biological activities, including:
- Antimicrobial Properties: Studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in medicinal chemistry.
- Anticancer Properties: Preliminary research indicates potential anticancer effects, warranting investigation into its mechanisms of action and efficacy against cancer cell lines.
The mechanism of action is believed to involve interactions with specific molecular targets, where the butoxybenzoyl group may modulate enzyme activity or receptor function, while the pyridine ring can participate in π-π interactions with aromatic amino acids in proteins.
The synthesis of 2-(4-Butoxybenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 4-butoxybenzoyl chloride. The reaction is conducted in the presence of a base such as pyridine or triethylamine to neutralize hydrochloric acid formed during the reaction. The key steps are:
- Refluxing: The reaction mixture is heated to reflux to ensure complete conversion of starting materials.
- Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product.
On an industrial scale, continuous flow processes may be utilized to enhance efficiency and yield through precise control over reaction conditions.
2-(4-Butoxybenzoyl)-4-methylpyridine has diverse applications:
- Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
- Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: Ongoing research explores its potential as a pharmaceutical agent.
- Industry: It is used in developing specialty chemicals and materials.
Interaction studies focus on how 2-(4-Butoxybenzoyl)-4-methylpyridine interacts with various biological targets. Its structural features allow it to engage in specific binding interactions that may influence biochemical pathways. Understanding these interactions is crucial for elucidating its biological effects and potential therapeutic applications.
Several compounds share structural similarities with 2-(4-Butoxybenzoyl)-4-methylpyridine:
- 2-(4-Butoxybenzoyl)pyridine
- 2-(4-Butoxybenzoyl)-6-methylpyridine
- 2-(4-Butoxybenzoyl)-3-methylpyridine
Uniqueness
The uniqueness of 2-(4-Butoxybenzoyl)-4-methylpyridine lies in the specific positioning of the butoxybenzoyl and methyl groups on the pyridine ring. This arrangement can lead to distinct chemical reactivity and biological properties compared to its analogs. For example, the methyl group at the fourth position may influence its interaction with biological targets differently than other positional isomers, making it particularly valuable for research and industrial applications.






